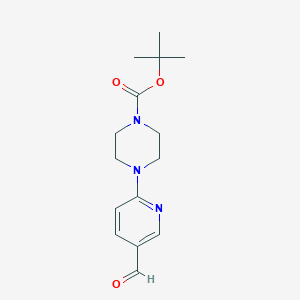

tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a chemical entity that has been the subject of various research studies due to its potential as an intermediate in the synthesis of biologically active compounds. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl piperazine-1-carboxylate derivatives, which can be useful in understanding the chemistry of the compound .

Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves multi-step reactions starting from various piperazine precursors. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved through a condensation reaction between carbamimide and 3-fluorobenzoic acid . Similarly, other derivatives have been synthesized using different starting materials and reactions, such as nucleophilic substitution, oxidation, halogenation, and elimination reactions . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of tert-butyl piperazine-1-carboxylate derivatives have been characterized using various spectroscopic techniques and X-ray diffraction studies. For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using single-crystal X-ray diffraction and further analyzed using density functional theory (DFT) . These studies provide detailed information on bond lengths, angles, and molecular conformations, which are essential for understanding the chemical behavior of these compounds.

Chemical Reactions Analysis

The tert-butyl piperazine-1-carboxylate derivatives participate in various chemical reactions, which are crucial for their application as intermediates in the synthesis of target molecules. For instance, the presence of functional groups such as oxadiazole , pyrimidine , and dioxaborolan in the piperazine derivatives allows for further chemical transformations. These functional groups can undergo reactions such as amination , which is essential for the synthesis of biologically active benzimidazole compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the piperazine ring can affect these properties significantly. For example, the introduction of a fluorophenyl group or a bromopyridinyl group can alter the compound's reactivity and interaction with biological targets. Additionally, the intermolecular interactions observed in the crystal structures, such as hydrogen bonding and π-π stacking, can impact the compound's solid-state properties .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

The compound is instrumental in the synthesis of complex molecules, such as vandetanib, a drug used in cancer treatment. Vandetanib's synthesis involves several steps, including substitution, deprotection, and cyclization, where tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate plays a critical role. This demonstrates the compound's utility in creating high-value pharmaceuticals through intricate synthetic pathways, highlighting its commercial significance in manufacturing scale (W. Mi, 2015).

Pharmaceutical Research

Piperazine derivatives, including structures related to tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, are central to designing drugs with diverse therapeutic uses. These derivatives are found in medications addressing psychological disorders, cardiovascular diseases, and cancer, among others. Modifying the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules, underscoring the versatility and importance of piperazine-based compounds in drug discovery and development (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

Environmental Applications

Synthetic phenolic antioxidants (SPAs), which include structures similar to this compound, are extensively used in industrial and commercial products to extend shelf life by retarding oxidative reactions. Studies on SPAs focus on their environmental occurrence, human exposure, and potential toxicity, suggesting the importance of developing novel SPAs with lower toxicity and environmental impact. This research direction points to the need for compounds that offer the benefits of SPAs while minimizing health and ecological risks (Runzeng Liu, S. Mabury, 2020).

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation and serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended . In case of contact with skin or eyes, rinse cautiously with water for several minutes .

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have been found to exhibit antibacterial activities against gram-positive strains (staphylococcus aureus and bacillus subtilis) and gram-negative strains (escherichia coli and pseudomonas aeruginosa) .

Biochemical Pathways

Given its potential antibacterial activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Based on its potential antibacterial activity , it may lead to bacterial cell death by disrupting essential cellular processes.

Eigenschaften

IUPAC Name |

tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-5-4-12(11-19)10-16-13/h4-5,10-11H,6-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETKWTAEPIGRLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594525 |

Source

|

| Record name | tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

479226-10-3 |

Source

|

| Record name | tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)

![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)